N-butyl-2-(2-fluorophenyl)acetamide
Description
N-Butyl-2-(2-fluorophenyl)acetamide (referred to as SCK6 in some studies) is a fluorinated acetamide derivative with a molecular formula of C₁₂H₁₆FNO (molecular weight: 209.26 g/mol). Structurally, it features a 2-fluorophenyl group attached to an acetamide backbone, with an N-butyl chain extending from the amide nitrogen (Fig. 1). This compound has demonstrated antiproliferative and pro-apoptotic activity in human lung squamous carcinoma CH27 cells via G1 cell cycle arrest .
Properties
Molecular Formula |
C12H16FNO |
|---|---|
Molecular Weight |
209.26 g/mol |
IUPAC Name |
N-butyl-2-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C12H16FNO/c1-2-3-8-14-12(15)9-10-6-4-5-7-11(10)13/h4-7H,2-3,8-9H2,1H3,(H,14,15) |
InChI Key |
BPNQHABORDNBIN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)CC1=CC=CC=C1F |
Synonyms |
4-fluoro-N-butylphenylacetamide N-butyl-2-(2-fluorophenyl)acetamide N-butyl-alpha-(4-fluorophenyl)acetamide SCK6 cpd |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
To contextualize SCK6’s pharmacological and physicochemical properties, a comparative analysis with structurally analogous compounds is provided below. Key parameters include substituent effects, synthetic routes, biological targets, and structure-activity relationships (SAR) .
Key Observations
Substituent Effects on Bioactivity :
- Fluorine vs. Chlorine : SCK6 (2-fluorophenyl) and compound 15 (3-chloro-4-hydroxyphenyl) both exhibit anticancer activity, but chlorine’s electronegativity and bulk may enhance enzyme inhibition (e.g., 17β-HSD2) by stabilizing hydrophobic interactions .
- Butyl Chain : The N-butyl group in SCK6 and compound 15 enhances membrane permeability and hydrophobic binding to cellular targets, as demonstrated in SAR studies .
Synthetic Efficiency :
- SCK6 and compound 30 share similar synthesis routes (bromoacetyl bromide coupling), achieving yields of 51–82% . Compound 7, however, uses a nucleophilic substitution strategy with a higher yield (75%) .
Biological Targets :
- SCK6 targets cell cycle regulators (G1 arrest), whereas compound 15 inhibits 17β-HSD2 , an enzyme involved in steroid metabolism . Compound 7 binds to hepatitis C NS3 helicase, illustrating acetamides’ versatility in targeting diverse pathways .
Physicochemical Properties :
- SCK6 and compound 30 have nearly identical melting points (~75°C), suggesting similar crystallinity due to analogous alkyl-aryl architectures .
Structure-Activity Relationships (SAR)
- Hydrophobic Interactions : The N-butyl chain in SCK6 and compound 15 enhances binding to hydrophobic enzyme pockets, as shown in molecular docking studies (Fig. 2B) .
- Polar Substituents : Hydroxyl or carbonyl groups (e.g., in compound 30) reduce lipophilicity but improve solubility for downstream derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
